![molecular formula C8H8N2 B128944 1-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 153374-33-5](/img/structure/B128944.png)

1-甲基-1H-吡咯并[3,2-b]吡啶

描述

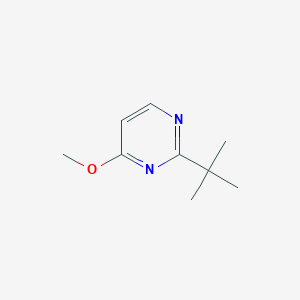

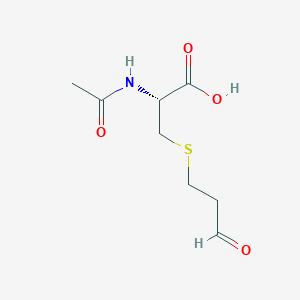

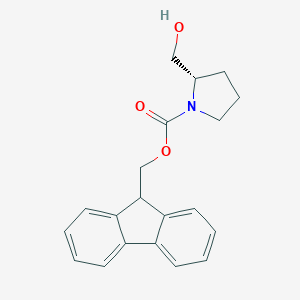

“1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 153374-33-5 . It has a molecular weight of 132.16 .

Molecular Structure Analysis

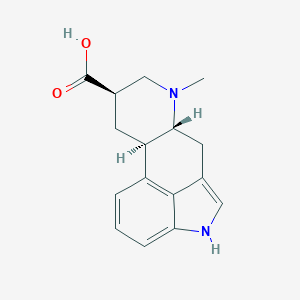

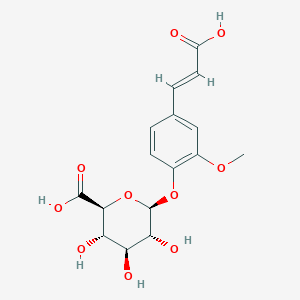

The molecular structure of “1-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrolopyridine core with a methyl group attached .

Chemical Reactions Analysis

Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .

Physical And Chemical Properties Analysis

“1-methyl-1H-pyrrolo[3,2-b]pyridine” is a white to yellow to brown solid or liquid at room temperature .

科学研究应用

Medicine

1-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives have been explored for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These receptors are crucial in various types of tumors, and targeting them is a promising strategy for cancer therapy. Some derivatives have shown potent inhibitory activity and have been considered as lead compounds for further optimization due to their low molecular weight and significant effects on cancer cell proliferation, migration, and invasion .

Agriculture

In the agricultural sector, pyrrolopyridine derivatives are being studied for their role in improving metabolic stability . This could lead to the development of more stable and effective agrochemicals that can withstand environmental factors and provide consistent results in crop protection and yield enhancement.

Materials Science

The compound’s solid form and stability at room temperature make it a candidate for use in material synthesis . Its potential applications include the development of new polymers or coatings that could offer improved properties such as durability or resistance to environmental stressors.

Environmental Science

While specific applications in environmental science are not directly cited, the chemical stability and physical properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine suggest its use in environmental monitoring and remediation efforts. It could be involved in the synthesis of sensors or absorbents for detecting and capturing pollutants .

Analytical Chemistry

In analytical chemistry, pyrrolopyridine derivatives are valuable for their analytical and diagnostic applications . They could be used in the development of new assays or detection methods for various biological and chemical substances.

Pharmacology

Pyrrolopyridine derivatives have shown efficacy in reducing blood glucose levels , indicating potential applications in the treatment of diabetes and related metabolic disorders. Their role in pharmacology is significant, as they could lead to the development of new therapeutic agents.

Biochemistry

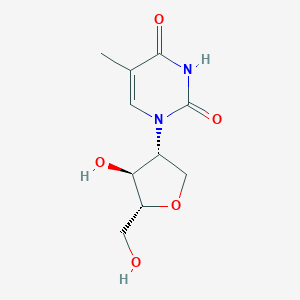

The biochemical applications of 1-methyl-1H-pyrrolo[3,2-b]pyridine are linked to its structural similarity to purine bases . This similarity could make it a useful tool in studying nucleic acid interactions and enzyme functions, as well as in the design of biomimetic compounds.

Chemical Engineering

In chemical engineering, the compound’s properties are beneficial for process optimization and chemical synthesis . It could be used to improve reaction efficiencies or develop new catalytic systems that enhance the production of various chemicals.

作用机制

Target of Action

The primary targets of 1-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

1-methyl-1H-pyrrolo[3,2-b]pyridine interacts with its targets, the FGFRs, by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFRs .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, 1-methyl-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

安全和危害

未来方向

The future directions for “1-methyl-1H-pyrrolo[3,2-b]pyridine” and its derivatives are promising. They have been developed as a class of compounds targeting FGFR with development prospects . They could be beneficial for subsequent optimization and represent an attractive strategy for cancer therapy .

属性

IUPAC Name |

1-methylpyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPOAPXKVLKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrrolo[3,2-b]pyridine | |

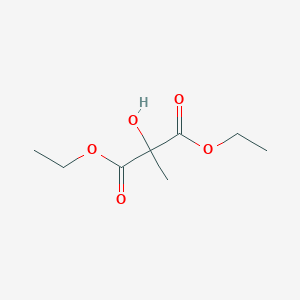

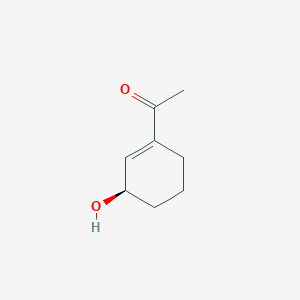

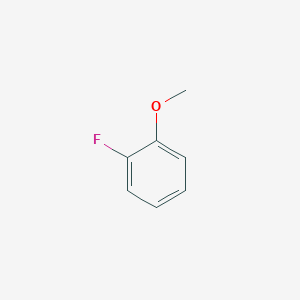

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。